molecular formula C17H17N3O4S2 B14924244 Methyl 1-(3-methoxypropyl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 1-(3-methoxypropyl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B14924244
M. Wt: 391.5 g/mol
InChI Key: UOGVNCYNEGIOJV-UHFFFAOYSA-N
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Description

Methyl 1-(3-methoxypropyl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex heterocyclic compound. It features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system containing both pyridine and pyrimidine rings. The compound also includes a thiophene ring, a sulfur-containing five-membered aromatic ring, and various functional groups such as methoxy, sulfanyl, and carboxylate. This unique structure endows the compound with diverse chemical and biological properties, making it a subject of interest in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-methoxypropyl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrido[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability . The use of automated reactors and continuous flow systems can further streamline the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-methoxypropyl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-methoxypropyl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate stands out due to its unique combination of functional groups and structural features. The presence of the methoxypropyl, sulfanyl, and carboxylate groups, along with the thiophene ring, provides a distinct chemical profile that enhances its versatility and potential for various applications .

Properties

Molecular Formula

C17H17N3O4S2

Molecular Weight

391.5 g/mol

IUPAC Name

methyl 1-(3-methoxypropyl)-4-oxo-2-sulfanylidene-7-thiophen-2-ylpyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C17H17N3O4S2/c1-23-7-4-6-20-14-13(15(21)19-17(20)25)10(16(22)24-2)9-11(18-14)12-5-3-8-26-12/h3,5,8-9H,4,6-7H2,1-2H3,(H,19,21,25)

InChI Key

UOGVNCYNEGIOJV-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C2=C(C(=CC(=N2)C3=CC=CS3)C(=O)OC)C(=O)NC1=S

Origin of Product

United States

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